Mepiquat

Overview

Description

Mepiquat is a plant growth regulator widely used in agriculture to control the growth of various crops, particularly cotton and soybeans. It is known for its ability to inhibit excessive vegetative growth, thereby promoting a more compact plant structure and enhancing yield and quality. This compound is typically applied in the form of this compound chloride, a quaternary ammonium compound.

Mechanism of Action

Target of Action

Mepiquat Chloride (MC), a plant growth regulator, primarily targets the gibberellin involved in cell elongation . It is usually sprayed on cotton foliage at different growth stages as a practical tool for cotton management . It also targets microRNAs , important gene expression regulators that control plant growth and development .

Mode of Action

MC interacts with its targets to bring about significant changes in plant growth. It retards the vegetative growth by inhibiting the activity of gibberellin, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter . Furthermore, MC application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .

Biochemical Pathways

MC affects several biochemical pathways. It reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs . Disturbed carbohydrate metabolism could affect the activity of sucrose metabolic enzymes, resulting in variable yield responses . MC also induces endogenous auxin level by altering gene expression of both gibberellin (GA) biosynthesis and signaling and abscisic acid (ABA) signaling .

Pharmacokinetics

It is known that mc is usually sprayed on cotton foliage at different growth stages This suggests that the compound is absorbed by the leaves and distributed throughout the plant

Result of Action

The molecular and cellular effects of MC’s action are significant. MC foliar applications reduce plant height, leaf area, node distance, and plant canopy but increase light interception within the canopy that leads to increased yields . It enhances the yield due to raised boll setting on the lower branches by manipulating a compact canopy . At the metabolic level, the expression levels of flavonoid differential metabolites were significantly increased .

Action Environment

The action, efficacy, and stability of MC are influenced by environmental factors. Cotton plant is sensitive to the changes in environment and grows extensively in normal growing conditions . Yield attributes like boll number, boll weight, and lint percentage depend on the growth pattern of cotton and respond greatly to the environmental conditions, plant density, and MC use .

Biochemical Analysis

Biochemical Properties

Mepiquat interacts with several enzymes and proteins within the plant. It has been found to affect the activity of sucrose metabolic enzymes, leading to variable yield responses . This compound application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces plant height, leaf area, and leaf size, and blocks gibberellin activity, resulting in shorter internodes and reduced stem elongation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of gibberellin involved in cell elongation, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound application reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It is practically non-toxic to birds on an acute oral and subacute dietary basis .

Metabolic Pathways

This compound is involved in several metabolic pathways within the plant. It affects carbohydrate metabolism and disturbs carbohydrate metabolism which could affect the activity of sucrose metabolic enzymes .

Transport and Distribution

This compound is absorbed by the leaves and distributed throughout the plant . It is sprayed on cotton foliage at different growth stages as a practical tool for cotton management .

Subcellular Localization

It is known that this compound is mainly located in chloroplasts and the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mepiquat chloride is synthesized through the reaction of 1,1-dimethylpiperidinium chloride with methyl chloride. The reaction is typically carried out in an aqueous medium under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound chloride is produced by reacting 1,1-dimethylpiperidinium chloride with methyl chloride in large-scale reactors. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product in its pure form. The purified this compound chloride is then formulated into various agricultural products for commercial use .

Chemical Reactions Analysis

Types of Reactions: Mepiquat undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted piperidinium compounds .

Scientific Research Applications

Mepiquat has a wide range of scientific research applications, including:

Agriculture: It is extensively used to regulate the growth of crops such as cotton and soybeans, improving yield and quality by controlling plant height and promoting a more compact plant structure

Biology: Research has shown that this compound can influence various physiological processes in plants, including photosynthesis, carbohydrate metabolism, and hormone signaling

Industry: this compound is used in the production of various agricultural products, including growth regulators and fertilizers

Comparison with Similar Compounds

Chlormequat: Another quaternary ammonium compound used as a plant growth regulator. It also inhibits gibberellin biosynthesis but has different effects on plant physiology.

Paclobutrazol: A triazole compound that inhibits gibberellin biosynthesis and is used to control plant growth in various crops

Mepiquat’s unique properties and specific mode of action make it a valuable tool in agricultural and scientific research, offering distinct advantages over other growth regulators.

Properties

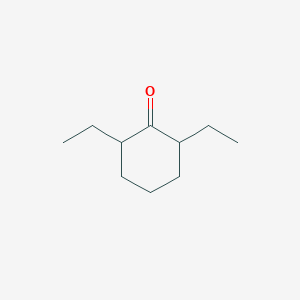

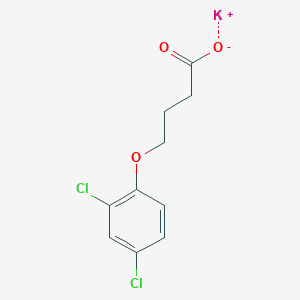

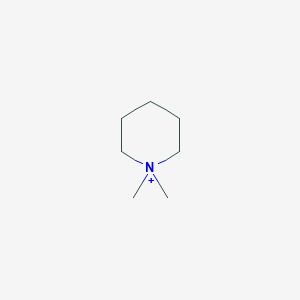

IUPAC Name |

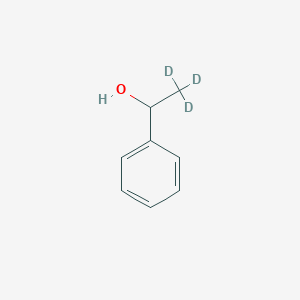

1,1-dimethylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCAWEWCFVZOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24307-26-4 (chloride) | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042122 | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-91-7 | |

| Record name | Mepiquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mepiquat chloride influence cotton plant growth?

A1: this compound chloride acts as a gibberellin biosynthesis inhibitor. [, , , ] Gibberellins are plant hormones that promote stem elongation. By inhibiting their synthesis, this compound chloride reduces internode length, leading to shorter, more compact cotton plants. [, , ]

Q2: What are the downstream effects of this compound chloride application on cotton?

A2: this compound chloride's growth regulation results in several notable effects: [, , , , , , ]* Reduced Plant Height: This improves harvest efficiency and reduces lodging risk. [, , ]* Increased Fruiting Branching: This can lead to higher fruit set at lower positions on the plant. [, ]* Modified Leaf Morphology: this compound chloride can influence leaf size and shape, potentially affecting photosynthesis. [, ]* Altered Nutrient Allocation: The compound may influence the distribution of resources within the plant, impacting yield components like boll number and size. [, ]

Q3: Are there differences in how this compound chloride is absorbed and distributed within the cotton plant depending on the application method?

A3: Research suggests that this compound chloride is effectively absorbed both through foliage and seed coatings. [, ] While foliar applications are common, seed treatments may offer a slow-release approach, potentially reducing the number of applications needed. [, ] The wick application method allows for a more targeted application of this compound chloride, potentially reducing the amount needed compared to broadcast spraying. []

Q4: Do environmental conditions play a role in this compound chloride's effectiveness?

A4: Yes, environmental factors significantly influence this compound chloride's performance. [, , ] Factors such as water availability, temperature, and nutrient levels can alter the plant's response to the growth regulator. For instance, this compound chloride's effects may be more pronounced under high-input conditions like irrigation and optimal nitrogen fertilization. [, ]

Q5: How does this compound chloride application interact with nitrogen management in cotton?

A5: Nitrogen fertilization stimulates vegetative growth in cotton. [] this compound chloride can moderate this effect, potentially preventing excessive growth that might negatively impact yield. [, ] Research suggests that optimizing both nitrogen rates and this compound chloride application timings are crucial for achieving desired growth patterns and maximizing yield potential. [, ]

Q6: Are there concerns about this compound chloride resistance developing in cotton?

A6: While this compound chloride resistance in cotton has not been widely reported, it's a possibility with continuous use of any pesticide. [] Monitoring for potential resistance development is crucial. Research into alternative growth regulation strategies could be beneficial to diversify management practices. []

Q7: What are the environmental fate and potential impacts of this compound chloride?

A7: Understanding the environmental fate of this compound chloride, including its degradation pathways and potential effects on non-target organisms, is essential for sustainable use. [] Research focusing on minimizing this compound chloride application rates while maintaining efficacy, as well as exploring alternative application methods like seed coatings, could contribute to reducing environmental impact. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)

![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)